molecular formula C20H15NO B3357467 9-(Benzyloxy)acridine CAS No. 73302-74-6

9-(Benzyloxy)acridine

Cat. No. B3357467
CAS RN: 73302-74-6
M. Wt: 285.3 g/mol
InChI Key: KMBHODIBXCASSV-UHFFFAOYSA-N
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Description

“9-(Benzyloxy)acridine” is a derivative of acridine . Acridine is an organic compound and a nitrogen heterocycle with the formula C13H9N . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen .


Molecular Structure Analysis

The molecular structure of “9-(Benzyloxy)acridine” is characterized by its linear formula: C25H31NO3 . Further analysis of its structure and properties would require more specific resources or experimental data.

Mechanism of Action

While the specific mechanism of action for “9-(Benzyloxy)acridine” is not detailed in the resources I have, acridine derivatives are known to interact with different biomolecular targets . For instance, they can act as DNA intercalators .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives . The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of interest .

properties

IUPAC Name

9-phenylmethoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO/c1-2-8-15(9-3-1)14-22-20-16-10-4-6-12-18(16)21-19-13-7-5-11-17(19)20/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHODIBXCASSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CC=CC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50823125
Record name 9-(Benzyloxy)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Benzyloxy)acridine

CAS RN

73302-74-6
Record name 9-(Benzyloxy)acridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50823125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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